molecular formula C15H17FN4O2S B2974578 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea CAS No. 2034496-45-0

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea

Cat. No. B2974578
CAS RN: 2034496-45-0
M. Wt: 336.39
InChI Key: WGKRRTIJMLBRQV-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential application in cancer treatment.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea involves the inhibition of the enzyme thymidylate synthase (TS). TS is an essential enzyme for DNA synthesis, and its inhibition leads to the depletion of nucleotides required for DNA replication. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea have been studied extensively. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it an attractive candidate for cancer treatment. However, the compound has also been found to have some toxic effects on normal cells, which limits its application in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, its specificity for TS enzyme, and its potential application in cancer treatment. However, the limitations include its toxic effects on normal cells, the need for further research to determine its optimal dosage and treatment regimen, and the need for more studies to determine its safety and efficacy in humans.

Future Directions

Of research related to 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea include the following:
1. Further studies to determine the optimal dosage and treatment regimen of the compound in cancer treatment.
2. More studies to determine the safety and efficacy of the compound in humans.
3. Development of new derivatives of the compound with improved efficacy and reduced toxicity.
4. Studies to determine the potential application of the compound in combination therapy with other cancer drugs.
5. Studies to determine the potential application of the compound in other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea is a promising compound with potential application in cancer treatment. Its mechanism of action involves the inhibition of TS enzyme, which leads to the inhibition of cancer cell growth and proliferation. However, the compound also has some toxic effects on normal cells, which limits its application in cancer treatment. Further research is needed to determine its optimal dosage and treatment regimen, safety and efficacy in humans, and potential application in other diseases.

Synthesis Methods

The synthesis of 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with cyclohexylamine in the presence of a coupling agent. The resulting intermediate is further reacted with thiophene-2-carbonyl chloride to yield the final product. The process is carried out under controlled conditions to ensure the purity and yield of the compound.

Scientific Research Applications

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea has been extensively studied for its potential application in cancer treatment. It has shown promising results in inhibiting the growth and proliferation of cancer cells in various types of cancer, including breast, lung, colon, and pancreatic cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it an attractive candidate for further research.

properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c16-10-8-17-15(18-9-10)22-12-5-3-11(4-6-12)19-14(21)20-13-2-1-7-23-13/h1-2,7-9,11-12H,3-6H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKRRTIJMLBRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=CS2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-yl)urea

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